1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene

Description

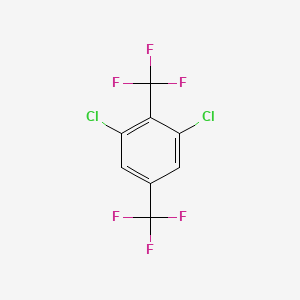

1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene is a polysubstituted aromatic compound featuring two trifluoromethyl (-CF₃) groups at the 1 and 4 positions and two chlorine atoms at the 2 and 6 positions on a benzene ring. This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of both -CF₃ and -Cl substituents. Such compounds are of significant interest in materials science, agrochemicals, and pharmaceuticals, where electron-deficient aromatics are utilized for their stability, reactivity in nucleophilic substitutions, or roles as intermediates in synthesizing complex molecules.

Properties

IUPAC Name |

1,3-dichloro-2,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F6/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14,15)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLDZIDRUZYLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of 1,4-dichlorobenzene using trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators like AIBN (azobisisobutyronitrile) under UV light or thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized reactors and optimized reaction conditions, such as temperature control and efficient mixing, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, alkoxides, and thiolates are commonly used for substitution reactions.

Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Solvents: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 1,4-bis(trifluoromethyl)-2,6-diaminobenzene derivative.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Development : The compound has been identified as a precursor for synthesizing biologically active molecules. Its derivatives are being explored for potential antimicrobial and anti-inflammatory properties due to the high electronegativity of fluorine atoms, which enhances pharmacological effects .

- Case Study : A study highlighted the synthesis of derivatives that exhibited significant inhibitory activities against various viral strains, showcasing the compound's potential in antiviral drug development .

-

Agrochemicals

- Pesticide Formulation : The compound's stability and lipophilicity make it suitable for use in the formulation of pesticides and herbicides. Its derivatives have been tested for efficacy against a range of agricultural pests.

- Research Example : Research has demonstrated that compounds containing trifluoromethyl groups can improve the efficacy of agrochemicals by enhancing their biological activity and persistence in the environment.

-

Materials Science

- Polymer Synthesis : 1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene is utilized in synthesizing fluorinated polymers, which are valuable in flexible electronics due to their thermal stability and electrical insulating properties .

- Case Study : A recent study on fluorinated polyimides derived from this compound showed promising results for applications in flexible electronic devices, highlighting its role in advancing material technologies .

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chlorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Aromatic Compounds

Substituent Effects and Electronic Properties

- Electron-Withdrawing Group (EWG) Density : The target compound’s -CF₃ and -Cl substituents are stronger EWGs compared to fluorine or trimethylsilyl (-SiMe₃) groups found in analogs like 2,3,5,6-tetrafluoro-1,4-bis(trimethylsilyl)benzene. The -CF₃ group has a higher Hammett σ value (σₚ = 0.54) than -Cl (σₚ = 0.23) or -F (σₚ = 0.06), leading to greater electron withdrawal and ring deactivation .

Reactivity and Stability

- The target compound’s electron-deficient ring favors nucleophilic aromatic substitution (NAS) over electrophilic substitution. This contrasts with -SiMe₃-containing analogs, where the electron-donating silyl groups stabilize certain intermediates but reduce NAS feasibility .

- In piperazine sulfonamides, ortho- and para-substitution with EWGs like -Cl and -CF₃ enhances bioactivity by improving binding affinity to target enzymes, a principle that may extend to the target compound’s applications .

Data Tables Summarizing Key Comparisons

Research Findings and Implications

- EWG Synergy : The combined presence of -CF₃ and -Cl in the target compound likely amplifies electron withdrawal, enhancing reactivity in NAS or catalytic processes, as seen in piperazine sulfonamides .

- Substituent Positioning : Ortho-substituted -Cl groups (positions 2 and 6) may improve steric and electronic compatibility in enzyme binding, analogous to ortho-substituted sulfonamides .

- Synthetic Flexibility : Lessons from silyl- and fluoro-substituted analogs suggest that the target compound could serve as a versatile intermediate for fluorinated polymers or bioactive molecules .

Biological Activity

1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring. The trifluoromethyl groups contribute to the compound's lipophilicity and electronic properties, which can influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8Cl2F6 |

| Molecular Weight | 285.00 g/mol |

| Melting Point | 60 °C |

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while showing minimal toxicity to normal cells. This selectivity may be attributed to the differential uptake or metabolism of the compound in cancerous versus non-cancerous cells .

Case Study: Cytotoxicity Evaluation

- Cell Line: MCF-7 (Breast Cancer)

- Concentration Range: 0.1 µM to 100 µM

- Results: IC50 observed at 25 µM after 48 hours of exposure.

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways relevant to disease states, including those related to cancer and bacterial resistance. The fluorinated structure enhances binding affinity due to increased hydrophobic interactions with enzyme active sites .

The biological activity of this compound is largely attributed to its interaction with biological macromolecules. The trifluoromethyl groups enhance the lipophilicity of the molecule, allowing it to penetrate cellular membranes more effectively. Once inside the cell, it may alter signaling pathways or directly interact with DNA or proteins involved in cell proliferation and survival.

Research Findings Summary

A summary of significant research findings regarding the biological activity of this compound is presented below:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene, and how do reaction parameters influence product purity?

- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation steps. For example, chlorination of benzene derivatives under controlled conditions (e.g., using Cl2/FeCl3) followed by trifluoromethylation via Kumada coupling or nucleophilic substitution. Reaction parameters such as temperature (e.g., maintaining ≤0°C to minimize side reactions) and inert atmospheres (dry nitrogen, as in ) are critical for yield optimization. Purity can be enhanced via recrystallization in non-polar solvents or vacuum sublimation.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography resolves steric effects from trifluoromethyl and chlorine groups, as demonstrated for structurally similar compounds (e.g., uses single-crystal X-ray diffraction to analyze substituent-induced packing distortions) .

- <sup>19</sup>F NMR and <sup>13</sup>C NMR identify electronic environments of CF3 and Cl groups. Chemical shifts for CF3 typically appear at δ −60 to −70 ppm.

- FT-IR confirms C–F and C–Cl bond vibrations (e.g., 1100–1200 cm<sup>−1</sup> for C–F stretches).

Q. What safety precautions are critical when handling this compound in laboratory settings, based on its physicochemical hazards?

- Use of fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.

- Storage in sealed containers under inert gas (N2 or Ar) to prevent hydrolysis of CF3 groups.

- Immediate decontamination with ethanol for spills due to potential halogenated solvent interactions .

Advanced Research Questions

Q. How do the electronic effects of trifluoromethyl and chlorine substituents influence the compound's reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of CF3 and Cl groups deactivates the benzene ring, hindering oxidative addition in Pd-catalyzed couplings. However, directed ortho-metalation can be exploited by leveraging Cl as a directing group. For example, in Suzuki-Miyaura coupling, pre-functionalization via lithiation at the 3-position (ortho to Cl) may enable selective derivatization. Computational studies (DFT) predict activation barriers for such pathways .

Q. What challenges arise in resolving contradictory data regarding the compound's thermal stability across different studies, and how can these be addressed methodologically?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (Td) may stem from impurities or analytical methods. To reconcile

- Perform thermogravimetric analysis (TGA) under standardized heating rates (e.g., 10°C/min in N2).

- Compare with differential scanning calorimetry (DSC) to detect phase transitions.

- Cross-validate with mass spectrometry (EI-MS) to identify degradation byproducts.

Q. How can computational chemistry be applied to predict the regioselectivity of further functionalization reactions involving this compound?

- Methodological Answer :

- Electrostatic potential maps (derived from DFT calculations) highlight electron-deficient regions, favoring nucleophilic attack at the 3- and 5-positions (meta to CF3 and para to Cl).

- Frontier molecular orbital (FMO) analysis predicts HOMO localization near Cl substituents, guiding electrophilic substitution pathways.

- Validation via experimental kinetic studies (e.g., nitration or bromination under controlled conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.